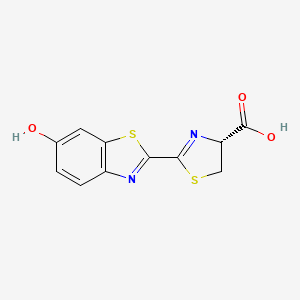

L-Luciferin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493916 |

Source

|

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34500-31-7 |

Source

|

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Luciferin: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the chemical structure, properties, and applications of L-Luciferin, tailored for researchers, scientists, and professionals in drug development.

This compound, a heterocyclic compound, is a key molecule in the field of bioluminescence. While its D-isomer, D-Luciferin, is the renowned substrate for firefly luciferase, this compound plays a distinct and significant role, primarily as a competitive inhibitor in the bioluminescent reaction.[1][2] This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, the fundamental principles of the luciferase-catalyzed reaction, and comprehensive experimental protocols for its application in research.

Core Chemical and Physical Properties

This compound shares the same molecular formula and weight as its D-enantiomer but differs in its stereochemistry.[3][4] This seemingly subtle difference profoundly impacts its biological activity. The key physicochemical properties of this compound are summarized in the table below, providing a valuable reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O₃S₂ | [1][3][5] |

| Molecular Weight | 280.32 g/mol | [1][3][5] |

| CAS Number | 34500-31-7 | [2][3][5] |

| Appearance | White to faint yellow powder | [2][6] |

| Solubility | Soluble in DMSO.[2] The sodium salt is soluble in water (1mg/ml).[6] | |

| Storage Conditions | Store at -20°C, protected from light and moisture.[2][6][7] | |

| Stability | Stable for at least 2 years at -20°C.[2][6] |

The Bioluminescence Signaling Pathway

The canonical firefly bioluminescence reaction involves the enzymatic oxidation of D-Luciferin by luciferase in the presence of adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[8][9] This two-step process results in the emission of light.[8][10] this compound, while not the primary substrate, can be converted to D-Luciferin by a racemization process in some biological systems, though it primarily acts as a competitive inhibitor of luciferase.[1][11]

The reaction can be summarized as follows:

-

Adenylation: D-Luciferin reacts with ATP to form luciferyl adenylate and pyrophosphate (PPi).[8][10]

-

Oxidation: The luciferyl adenylate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone intermediate.[10][12] This intermediate subsequently decomposes into oxyluciferin, carbon dioxide (CO₂), adenosine monophosphate (AMP), and a photon of light.[8][12] The emission maximum for the D-luciferin reaction is typically in the yellow-green spectrum (550-570 nm).[8]

Experimental Protocols

The unique properties of the luciferin-luciferase system have led to its widespread adoption in various experimental assays, from reporter gene studies to in vivo imaging.

Dual-Luciferase® Reporter Assay

This assay is a powerful tool for studying gene expression by quantifying the activity of two different luciferases, typically Firefly and Renilla, from a single sample.[13][14] This dual-reporter system allows for normalization of the experimental reporter (Firefly) activity to the control reporter (Renilla) activity, minimizing the effects of experimental variability.

Methodology:

-

Cell Lysis:

-

After experimental treatment, aspirate the cell culture medium.

-

Wash the cells once with Phosphate-Buffered Saline (PBS).[15]

-

Add an appropriate volume of 1x Passive Lysis Buffer (e.g., 200 µL for a 6-well plate).[15]

-

Incubate at room temperature for 15 minutes with gentle rocking.[16]

-

Collect the cell lysate and centrifuge at high speed (e.g., 12,000 x g) for 2-5 minutes at room temperature.[13][15]

-

Transfer the supernatant to a new tube for analysis.[13]

-

-

Firefly Luciferase Activity Measurement:

-

Equilibrate the Luciferase Assay Reagent II (LAR II) to room temperature.[16]

-

Add 100 µL of LAR II to a luminometer tube or well of a 96-well plate.[13][16]

-

Carefully add 20 µL of the cell lysate to the LAR II and mix by pipetting.[13][16]

-

Immediately place the sample in a luminometer and measure the Firefly luciferase activity, typically with a 2-second pre-measurement delay followed by a 10-second measurement period.[16]

-

-

Renilla Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.

-

References

- 1. This compound | Dye | Luciferase inhibitor&substrate | TargetMol [targetmol.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. L-Firefly luciferin | C11H8N2O3S2 | CID 135750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. chembk.com [chembk.com]

- 6. adipogen.com [adipogen.com]

- 7. goldbio.com [goldbio.com]

- 8. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 15. med.emory.edu [med.emory.edu]

- 16. Luciferase reporter assay [bio-protocol.org]

L-Luciferin's Enigmatic Role in Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The firefly luciferin-luciferase system is a cornerstone of bioluminescent assays, renowned for its high quantum yield and sensitivity. The naturally occurring substrate, D-luciferin, undergoes a highly efficient oxidation catalyzed by firefly luciferase to produce a characteristic yellow-green light. However, its stereoisomer, L-luciferin, plays a more complex and often overlooked role. While not the primary substrate for brilliant light emission, this compound acts as a competitive inhibitor and a substrate for secondary enzymatic activities of luciferase, influencing the overall bioluminescent output. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering insights for researchers leveraging the luciferin-luciferase system in their work.

Core Mechanism of Bioluminescence: The D-Luciferin Pathway

The canonical bioluminescent reaction involves the enzymatic processing of D-luciferin in a two-step process. First, in the presence of ATP and magnesium ions, firefly luciferase catalyzes the adenylation of D-luciferin to form luciferyl-AMP (LH2-AMP) and pyrophosphate (PPi). Subsequently, this intermediate reacts with molecular oxygen, leading to the formation of an unstable dioxetanone ring. Decarboxylation of this high-energy intermediate results in the formation of an electronically excited oxyluciferin molecule. As this molecule relaxes to its ground state, it emits a photon of light.[1][2][3]

The Dual Role of this compound: Inhibition and Weak Luminescence

In contrast to its D-isomer, this compound is a competitive inhibitor of firefly luciferase.[1][4][5] It competes with D-luciferin for binding to the active site of the enzyme, thereby reducing the rate of the light-producing reaction. However, this compound is not merely an inhibitor; it can also serve as a substrate for luciferase, leading to a weak but detectable light emission.[1][6]

Competitive Inhibition of D-Luciferin Bioluminescence

This compound acts as a mixed-type non-competitive-uncompetitive inhibitor of the D-luciferin bioluminescence reaction.[7][8] This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Weak Light Emission and Proposed Racemization

The faint light emission observed with this compound is proposed to occur through the formation of L-luciferyl-adenylate, which can then undergo racemization to the D-luciferyl-adenylate intermediate.[1][4] This D-isomer can then proceed through the standard oxidative pathway to produce light. The addition of pyrophosphate (PPi) has been shown to stimulate this light production from this compound, likely by promoting the racemization of the enzyme-bound L-luciferyl adenylate.[1][4]

Luciferase's Acyl-CoA Synthetase Activity

Firefly luciferase also exhibits acyl-coenzyme A (CoA) synthetase activity, a function for which this compound can act as a substrate.[6][9] In this pathway, luciferase catalyzes the formation of L-luciferyl-CoA from this compound, ATP, and Coenzyme A. This reaction does not produce light but represents an alternative metabolic fate for this compound within the luciferase active site.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction of D-luciferin and this compound with firefly luciferase.

Table 1: Kinetic Parameters for D-Luciferin Bioluminescence

| Parameter | Value | Reference |

| Km for D-Luciferin | 14.4 ± 0.96 µM | [7] |

| Km for D-Luciferin (in vivo) | ~1 mM | [10] |

| Km for D-Luciferin (in vitro) | ~10 µM | [10] |

| Km for ATP | Varies with luciferase mutant | [2] |

Table 2: Inhibition Parameters for this compound

| Parameter | Value | Reference |

| Inhibition Type | Mixed-type non-competitive-uncompetitive | [7][8] |

| Ki | 0.68 ± 0.14 µM | [7][8] |

| αKi | 0.34 ± 0.16 µM | [7][8] |

| Ki (competitive) | 3 - 4 µM | [1][4] |

Experimental Protocols

Protocol 1: Determination of this compound Inhibition Kinetics

This protocol outlines the steps to determine the inhibition constant (Ki) and the type of inhibition of this compound on the D-luciferin-luciferase reaction.

Materials:

-

Purified firefly luciferase

-

D-luciferin stock solution

-

This compound stock solution

-

ATP solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, with Mg²⁺)

-

Luminometer

-

96-well white opaque plates

Procedure:

-

Prepare Reagent Mix: Prepare a master mix containing the assay buffer, ATP, and firefly luciferase at their final desired concentrations.

-

Prepare Substrate and Inhibitor Dilutions: Prepare serial dilutions of D-luciferin and this compound in the assay buffer.

-

Set up the Assay Plate:

-

In a 96-well plate, add a fixed volume of the reagent mix to each well.

-

Add varying concentrations of D-luciferin to different columns.

-

Add varying concentrations of this compound to different rows. Include a row with no this compound as a control.

-

-

Initiate the Reaction: Start the reaction by adding the D-luciferin solution to the wells containing the reagent mix and this compound.

-

Measure Luminescence: Immediately measure the light output using a luminometer. Record the initial velocity of the reaction (e.g., the first few seconds of light emission).

-

Data Analysis:

-

Plot the initial reaction velocity (v) against the D-luciferin concentration ([S]) for each this compound concentration.

-

Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constants (Ki and αKi).

-

Protocol 2: Measurement of Weak Light Emission from this compound

This protocol is designed to detect and quantify the low-level light emission from the this compound-luciferase reaction.

Materials:

-

Highly purified firefly luciferase (low background)

-

This compound stock solution

-

ATP solution

-

Inorganic pyrophosphatase (PPi-ase)

-

Inorganic pyrophosphate (PPi) solution

-

Sensitive luminometer capable of single-photon counting

Procedure:

-

Prepare Reaction Mixture: In a luminometer tube, prepare a reaction mixture containing the assay buffer, ATP, this compound, and luciferase. For stimulated emission, also include PPi-ase.

-

Background Measurement: Measure the background luminescence of the mixture before initiating the reaction.

-

Initiate Reaction: To measure the slow, steady glow, simply allow the reaction to proceed and measure luminescence over an extended period (e.g., several minutes).

-

Stimulated Emission: To observe the effect of PPi, inject a solution of PPi into the reaction mixture while continuously measuring the luminescence. A flash of light should be observed.

-

Data Analysis: Subtract the background reading from the measured luminescence to obtain the net light emission from the this compound reaction.

Conclusion

This compound, while often considered an impurity in D-luciferin preparations, possesses a distinct and multifaceted mechanism of action in the context of firefly bioluminescence. Its roles as a competitive inhibitor and a substrate for both weak light emission and CoA ligase activity highlight the intricate stereospecificity and enzymatic promiscuity of firefly luciferase. A thorough understanding of these mechanisms is crucial for researchers in assay development and drug discovery to accurately interpret experimental results and to potentially harness the unique properties of this compound for novel applications. This guide provides a foundational understanding and practical protocols to facilitate further investigation into the enigmatic world of this compound.

References

- 1. Firefly luciferase can use this compound to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. goldbio.com [goldbio.com]

- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. slu.edu [slu.edu]

- 7. biotech.ufl.edu [biotech.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. ohsu.edu [ohsu.edu]

- 10. D-Luciferin | AAT Bioquest [aatbio.com]

The Stereoisomers of Light: A Technical Guide to D-Luciferin and L-Luciferin

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioluminescence, the subtle distinction between stereoisomers can mean the difference between brilliant light and profound darkness. This guide provides an in-depth technical exploration of the two enantiomers of firefly luciferin: D-Luciferin and its chiral counterpart, L-Luciferin. Understanding their unique biochemical properties and interactions with firefly luciferase is paramount for the accurate design and interpretation of a vast array of biological assays and in vivo imaging studies.

Core Differences: Substrate vs. Inhibitor

The primary and most critical difference lies in their interaction with the enzyme firefly luciferase. D-Luciferin is the natural and active substrate for firefly luciferase, participating in an ATP-dependent oxidation reaction to produce light.[1][2] In stark contrast, this compound is not a substrate for the light-producing reaction but rather acts as a potent competitive inhibitor of the enzyme.[3][4][5]

This fundamental difference dictates their respective applications in research. D-Luciferin is the cornerstone of reporter gene assays, ATP detection, and in vivo imaging of cellular processes.[6][7] this compound, on the other hand, can be utilized to modulate the kinetics of the bioluminescent reaction and has been explored for its potential in dual-assay systems.[8][9]

Chemical Structure and Chirality

Both D- and this compound share the same chemical formula and connectivity of atoms. The structural difference arises from the stereochemistry at the C4 position of the thiazoline ring, which is a chiral center.[5] D-Luciferin possesses the (S)-configuration, while this compound has the (R)-configuration. This seemingly minor variation in the three-dimensional arrangement of atoms has profound implications for how each molecule fits into the active site of the firefly luciferase enzyme.

Biochemical and Kinetic Properties

The interaction of D- and this compound with firefly luciferase can be quantified by their respective kinetic parameters. While D-Luciferin exhibits classic substrate kinetics, this compound's interaction is defined by its inhibition constant.

| Parameter | D-Luciferin | This compound | Reference |

| Role | Substrate | Competitive Inhibitor | [2][10] |

| Michaelis-Menten Constant (Km) | ~14.4 - 16.6 µM | Not Applicable | [5][11][12] |

| Inhibition Constant (Ki) | Not Applicable | ~3 - 4 µM | [3][4][5] |

| Bioluminescence | Strong yellow-green light emission (~560 nm) | Very weak light emission | [3][7][13] |

It is important to note that some studies have reported a very weak light emission from preparations of this compound.[3][14] The prevailing hypothesis is that this is not due to a direct enzymatic reaction with this compound but rather results from the racemization of a small fraction of this compound into D-Luciferin, which then acts as a substrate.[3][8]

The Bioluminescent Reaction: A Tale of Two Isomers

The canonical bioluminescent reaction exclusively utilizes D-Luciferin. The process is a two-step enzymatic reaction catalyzed by firefly luciferase.

Caption: Bioluminescent reaction pathway with D-Luciferin.

In the first step, D-Luciferin reacts with ATP in the presence of magnesium ions to form luciferyl adenylate and pyrophosphate (PPi).[10][15] In the second step, the luciferyl adenylate intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule and the release of AMP and carbon dioxide.[10][16] As the excited oxyluciferin returns to its ground state, it emits a photon of light.[1]

This compound, due to its incorrect stereochemistry, cannot be properly oriented in the active site of luciferase to undergo the oxidative decarboxylation necessary for light production. Instead, it binds to the active site and prevents D-Luciferin from binding, thus acting as a competitive inhibitor.[4][10]

Caption: Competitive inhibition of luciferase by this compound.

Experimental Protocols

Accurate and reproducible experimental design is crucial when working with luciferins. Below are generalized protocols for common in vitro and in vivo applications.

In Vitro Luciferase Assay

This protocol outlines the basic steps for measuring luciferase activity in cell lysates.

Caption: General workflow for an in vitro luciferase assay.

Methodology:

-

Cell Lysis: Wash cells expressing luciferase with PBS and then add a suitable lysis buffer.[17] This buffer typically contains detergents to break open the cells and release the luciferase enzyme.

-

Lysate Clarification (Optional): Centrifuge the cell lysate to pellet cellular debris. The supernatant containing the luciferase is then transferred to a new tube.

-

Assay Preparation: In a luminometer tube, combine the cell lysate with a luciferase assay buffer. This buffer is optimized for pH and contains necessary co-factors like MgSO₄ and ATP.[17]

-

Substrate Injection and Measurement: Place the tube in a luminometer. Inject a solution of D-Luciferin to initiate the reaction and immediately measure the light output.[17] The signal is typically integrated over a set period (e.g., 1-10 seconds).

In Vivo Bioluminescence Imaging

This protocol provides a general overview of imaging luciferase activity in a living animal model.

Caption: General workflow for in vivo bioluminescence imaging.

Methodology:

-

Animal Preparation: Anesthetize the animal model (e.g., mouse) containing luciferase-expressing cells.[13][18]

-

Substrate Preparation: Prepare a sterile solution of D-Luciferin, typically at a concentration of 15 mg/mL in a buffered saline solution like DPBS.[19][20]

-

Substrate Administration: Inject the D-Luciferin solution into the animal. Common routes of administration include intraperitoneal (IP) and intravenous (IV).[13][19] The typical dosage is around 150 mg/kg of body weight.[18][20]

-

Substrate Distribution: Allow time for the D-Luciferin to circulate and reach the luciferase-expressing cells. The peak signal time varies depending on the injection route, typically 10-20 minutes for IP and 2-5 minutes for IV injections.[13] A kinetic study is recommended to determine the optimal imaging time for a specific model.[19]

-

Image Acquisition: Place the animal in a light-tight imaging chamber equipped with a sensitive CCD camera and acquire the bioluminescent signal.[18]

Conclusion

The stereoisomers of luciferin present a classic example of stereospecificity in biological systems. D-Luciferin is the key that unlocks the light-producing potential of firefly luciferase, making it an indispensable tool in modern biological research. Conversely, this compound acts as a competitive inhibitor, a property that, while limiting its use as a light source, provides researchers with a tool to modulate the enzymatic reaction. A thorough understanding of these fundamental differences is essential for the robust design of experiments and the accurate interpretation of data in the ever-expanding field of bioluminescence.

References

- 1. Luciferin - Wikipedia [en.wikipedia.org]

- 2. sydlabs.com [sydlabs.com]

- 3. Firefly luciferase can use this compound to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]

- 7. D-Luciferin | AAT Bioquest [aatbio.com]

- 8. goldbio.com [goldbio.com]

- 9. goldbio.com [goldbio.com]

- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 11. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.duke.edu [sites.duke.edu]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.emory.edu [med.emory.edu]

- 18. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 19. bcf.technion.ac.il [bcf.technion.ac.il]

- 20. ohsu.edu [ohsu.edu]

L-Luciferin Substrate Specificity for Luciferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase, a key enzyme in bioluminescence, is widely utilized in various biotechnological applications, from reporter gene assays to in vivo imaging. The enzyme's activity is critically dependent on its substrate, luciferin. While D-luciferin is the natural and primary substrate for light production, its stereoisomer, L-luciferin, exhibits distinct and significant interactions with the enzyme. This technical guide provides a comprehensive overview of the substrate specificity of firefly luciferase with a focus on this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their understanding and application of this complex biological system.

The firefly luciferase-catalyzed reaction is a two-step process that involves the adenylation of the luciferin substrate by ATP, followed by oxidation to produce light.[1] While D-luciferin readily undergoes this reaction to produce a strong bioluminescent signal, this compound's interaction is more nuanced. It acts as both a competitive inhibitor of the D-luciferin reaction and as a substrate that can produce a weak light signal under certain conditions.[2][3] Understanding these dual characteristics is crucial for the accurate interpretation of luciferase-based assays and for the development of novel applications.

Quantitative Data: Kinetic Parameters of this compound

The interaction of this compound with firefly luciferase has been characterized by determining its kinetic parameters, both as an inhibitor of D-luciferin and as a substrate for the bioluminescent reaction. The following tables summarize the key quantitative data available.

| Parameter | Value | Enzyme Source | Notes |

| Inhibition Constant (Ki) | 3 - 4 µM | Firefly Luciferase | Competitive inhibition of D-luciferin.[2][3] |

| Inhibition Constant (Ki) | 0.68 ± 0.14 µM | Firefly Luciferase (Luc) | Mixed-type non-competitive-uncompetitive inhibitor of D-luciferin.[4][5] |

| Alpha Inhibition Constant (αKi) | 0.34 ± 0.16 µM | Firefly Luciferase (Luc) | Associated with the mixed-type inhibition model.[4][5] |

| Michaelis-Menten Constant (Km) | 14.4 ± 0.96 µM | Firefly Luciferase (Luc) | When this compound acts as a substrate for the light-producing reaction.[4][5] |

| Relative Light Output | ~50% of D-luciferin | Firefly Luciferase | At low concentrations of both enzyme and this compound. This ratio decreases at higher concentrations.[2][3] |

Table 1: Kinetic Parameters of this compound with Firefly Luciferase

Experimental Protocols

The determination of the kinetic parameters of this compound requires carefully designed enzymatic assays. Below are detailed methodologies for assessing this compound as both an inhibitor and a substrate of firefly luciferase.

Protocol 1: Determination of the Inhibitory Constant (Ki) of this compound

This protocol outlines the steps to determine the type and constant of inhibition of this compound on the D-luciferin-luciferase reaction.

Materials:

-

Purified firefly luciferase

-

D-luciferin solution of known concentration

-

This compound solution of known concentration

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

ATP solution (e.g., 250 µM)

-

Luminometer

-

Microplates (opaque, suitable for luminescence readings)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of purified firefly luciferase (e.g., 10 nM) in assay buffer.

-

Prepare a series of D-luciferin dilutions in assay buffer (e.g., from 3.75 µM to 120 µM).

-

Prepare a series of this compound dilutions in assay buffer (e.g., from 0.5 µM to 2 µM).

-

Prepare the ATP solution in assay buffer.

-

-

Set up the Assay Plate:

-

In a 96-well microplate, add a fixed volume of the luciferase solution to each well.

-

Add varying concentrations of D-luciferin to different columns of the plate.

-

Add varying concentrations of this compound to different rows of the plate. Include a control row with no this compound.

-

Add the ATP solution to each well to initiate the reaction.

-

-

Measure Luminescence:

-

Immediately place the microplate in a luminometer and measure the light output from each well. The measurement should be taken at a consistent time point after the addition of ATP.

-

-

Data Analysis:

-

Plot the initial reaction velocity (light intensity) against the D-luciferin concentration for each concentration of this compound.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

-

Calculate the inhibitory constant (Ki) using appropriate kinetic models, such as the Henri-Michaelis-Menten and William-Morrison equations.[4][5]

-

Protocol 2: Determination of Kinetic Parameters (Km and Relative Vmax) of this compound as a Substrate

This protocol describes the methodology to measure the kinetic parameters of the light-producing reaction with this compound as the substrate.

Materials:

-

Purified firefly luciferase

-

This compound solution of known concentration

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

ATP solution (e.g., 250 µM)

-

Luminometer

-

Microplates (opaque)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of purified firefly luciferase (e.g., 10 nM) in assay buffer.

-

Prepare a series of this compound dilutions in assay buffer. The concentration range should span the expected Km value.

-

Prepare the ATP solution in assay buffer.

-

-

Set up the Assay Plate:

-

In a 96-well microplate, add a fixed volume of the luciferase solution to each well.

-

Add the varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a fixed concentration of ATP to each well.

-

-

Measure Luminescence:

-

Data Analysis:

-

Plot the initial reaction velocity (or the plateau light intensity) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Km and the relative Vmax for this compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the biochemical reactions and experimental procedures can aid in understanding the complex interactions between luciferase and its substrates.

Caption: Biochemical pathway of the firefly luciferase-catalyzed bioluminescence reaction.

Caption: General experimental workflow for determining enzyme kinetic parameters.

Conclusion

The interaction of this compound with firefly luciferase is a multifaceted phenomenon with significant implications for researchers in various fields. While it acts as an inhibitor of the canonical D-luciferin-driven reaction, it also serves as a substrate, albeit a less efficient one, for light production. The quantitative data and experimental protocols provided in this guide offer a framework for investigating and understanding these interactions. For professionals in drug development, the inhibitory properties of this compound and its analogs could inspire the design of novel luciferase inhibitors for use in high-throughput screening and other assay formats. A thorough understanding of the substrate specificity of luciferase is paramount for the robust design and accurate interpretation of a wide range of bioluminescence-based applications.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Firefly luciferase can use this compound to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Firefly luciferase can use this compound to produce light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Luminous Dance: An In-depth Technical Guide to the Role of L-Luciferin in Firefly Light Emission

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biochemical ballet that results in the captivating bioluminescence of fireflies. Centered on the pivotal role of L-luciferin's stereoisomer, D-luciferin, we will explore the enzymatic reactions, quantitative parameters, and regulatory pathways that govern this remarkable natural phenomenon. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and structured data to aid in research and development endeavors that leverage the luciferin-luciferase system.

The Core Reaction: A Two-Step Symphony of Light

The emission of light in fireflies is a highly efficient biochemical process, often referred to as a form of "cold light" because nearly all the energy is released as light rather than heat.[1][2] The key players in this reaction are the substrate, D-luciferin, the enzyme firefly luciferase, adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[3][4][5][6] While the focus of this guide is often on the light-emitting D-luciferin, its stereoisomer, this compound, plays a significant, albeit indirect, role as a competitive inhibitor of the bioluminescence reaction.[3]

The fundamental reaction catalyzed by firefly luciferase occurs in two distinct steps:

-

Adenylation of D-Luciferin: In the presence of ATP and Mg2+, firefly luciferase catalyzes the adenylation of the carboxyl group of D-luciferin. This reaction forms an enzyme-bound intermediate, luciferyl-AMP, and releases pyrophosphate (PPi).[3][7][8][9]

-

Reaction: D-Luciferin + ATP + Mg2+ --(Luciferase)--> Luciferyl-AMP + PPi

-

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate then reacts with molecular oxygen in a complex series of steps. This leads to the formation of a transient, high-energy dioxetanone ring. The breakdown of this unstable intermediate results in the decarboxylation of the molecule and the formation of an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases a photon of light.[3][7][10][11][12]

-

Reaction: Luciferyl-AMP + O2 --(Luciferase)--> Oxyluciferin* (excited state) + CO2 + AMP

-

Light Emission: Oxyluciferin* --> Oxyluciferin (ground state) + Light

-

The color of the emitted light can vary between species, and even within the same species, depending on the microenvironment of the enzyme's active site, pH, and temperature.[3] Generally, at neutral to alkaline pH, the emission is yellow-green, while acidic conditions can cause a shift to red light.[9]

Quantitative Insights into the Bioluminescence Reaction

The efficiency and kinetics of the firefly bioluminescence reaction are critical for its application in various biotechnological assays. The following tables summarize key quantitative data for the firefly luciferase from Photinus pyralis.

Table 1: Quantum Yield and Optimal Reaction Conditions

| Parameter | Value | Reference(s) |

| Quantum Yield | 0.41 - 0.61 | [12][13] |

| Optimal pH | 7.5 - 8.0 | [8][14] |

| Optimal Temperature | 24 - 37 °C (long-term); 42 °C (short-term) | [8][15] |

| Optimal Mg2+ Concentration | ~7.5 mM | [8][15] |

Table 2: Kinetic Parameters of Photinus pyralis Luciferase

| Substrate | Km (Michaelis Constant) | kcat (Catalytic Constant) | Reference(s) |

| D-Luciferin | 1.21 µM - 14.9 µM | 9.70 x 10^4 cps/nM | [6] |

| ATP | 25 - 250 µM | - | [3] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source and purity of the enzyme.

The Regulatory Switch: Nitric Oxide Signaling in Firefly Flashing

The characteristic flashing patterns of fireflies, crucial for communication and mating, are not directly controlled by the availability of luciferin or ATP. Instead, the regulation of light emission is a sophisticated process governed by the controlled supply of oxygen to the photocytes (light-producing cells).[5][10] A key signaling molecule in this process is nitric oxide (NO).

The proposed mechanism involves the following steps:

-

A neural signal, mediated by the neurotransmitter octopamine, triggers the synthesis of nitric oxide by the enzyme nitric oxide synthase (NOS) in the tracheal end cells.[10]

-

Nitric oxide, a small and highly diffusible gas, rapidly spreads to the mitochondria located at the periphery of the photocytes.

-

NO reversibly inhibits mitochondrial respiration by binding to cytochrome c oxidase.

-

This inhibition of oxygen consumption by the mitochondria allows oxygen to diffuse further into the photocyte, reaching the peroxisomes where luciferase and luciferin are located.

-

The influx of oxygen initiates the bioluminescent reaction, resulting in a flash of light.

-

As oxygen levels rise, it may contribute to the degradation of NO, and the light itself may also play a role in reversing the inhibition of mitochondrial respiration, thus terminating the flash. This allows for the rapid on-off cycling observed in firefly flashing.

Experimental Protocols

In Vitro Luciferase Activity Assay

This protocol provides a general method for measuring the activity of firefly luciferase in a laboratory setting.

Materials:

-

Purified firefly luciferase

-

D-Luciferin solution

-

ATP solution

-

Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO4, 1 mM EDTA, 1 mM DTT)

-

Luminometer

-

Microcentrifuge tubes or 96-well plates (white, opaque for luminescence)

Procedure:

-

Reagent Preparation: Prepare working solutions of D-luciferin and ATP in luciferase assay buffer at the desired concentrations. Keep all solutions on ice.

-

Enzyme Dilution: Dilute the purified firefly luciferase in cold assay buffer to a concentration that falls within the linear range of the luminometer.

-

Reaction Initiation:

-

For single-tube assays: Add a specific volume of the diluted enzyme solution to a luminometer tube. Place the tube in the luminometer. Inject the luciferin/ATP-containing assay buffer to start the reaction and immediately measure the light output.

-

For 96-well plate assays: Add the diluted enzyme solution to the wells of the plate. Use a multi-channel pipette or an automated injector to add the luciferin/ATP-containing assay buffer to all wells simultaneously or sequentially and begin reading the luminescence.

-

-

Data Acquisition: Measure the light emission, typically as Relative Light Units (RLUs), over a defined period. The initial flash of light is often the peak activity.

Determination of Michaelis-Menten Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Km and kcat of firefly luciferase for its substrates, D-luciferin and ATP.

Procedure:

-

Determine Km for D-Luciferin:

-

Keep the concentrations of ATP and luciferase constant and at saturating and limiting levels, respectively.

-

Prepare a series of D-luciferin dilutions to cover a range of concentrations both below and above the expected Km.

-

Perform the luciferase activity assay for each luciferin concentration, measuring the initial reaction velocity (the peak of the light flash).

-

Plot the initial velocity against the D-luciferin concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km. Alternatively, use a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate concentration]).

-

-

Determine Km for ATP:

-

Keep the concentrations of D-luciferin and luciferase constant and at saturating and limiting levels, respectively.

-

Prepare a series of ATP dilutions.

-

Perform the luciferase activity assay for each ATP concentration, measuring the initial reaction velocity.

-

Plot the initial velocity against the ATP concentration and analyze the data as described above to determine Vmax and Km.

-

-

Calculate kcat:

-

The catalytic constant (kcat), or turnover number, is calculated using the following equation: kcat = Vmax / [E]t where Vmax is the maximum reaction velocity and [E]t is the total enzyme concentration used in the assay.

-

Conclusion

The firefly's enchanting glow is the result of a finely tuned and highly efficient biochemical process. Understanding the central role of D-luciferin and the intricate interplay of luciferase, ATP, and oxygen provides a powerful toolkit for a myriad of applications in research and drug development. From reporter gene assays to in vivo imaging, the luciferin-luciferase system continues to illuminate the path of scientific discovery. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies to empower researchers in harnessing the power of this natural wonder.

References

- 1. researchgate.net [researchgate.net]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 4. A Photinus pyralis and Luciola italica chimeric firefly luciferase produces enhanced bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.origene.com [cdn.origene.com]

- 10. researchgate.net [researchgate.net]

- 11. In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

The Enzymatic Architecture of Light: An In-depth Technical Guide to L-Luciferin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence, the production of light by living organisms, is a captivating natural phenomenon with profound implications for biomedical research and drug development. At the heart of this process lies the enzymatic synthesis of luciferins, the small molecules that emit light upon oxidation. This technical guide provides a comprehensive overview of the core biosynthetic pathways of L-luciferin and its related counterpart, D-luciferin, in key model organisms: fungi, bacteria, and fireflies. By delving into the intricate enzymatic cascades, quantitative parameters, and experimental methodologies, this document serves as a vital resource for researchers seeking to harness the power of bioluminescence.

Fungal Bioluminescence: The Caffeic Acid Cycle

Fungi have evolved a unique and efficient bioluminescent system centered around the caffeic acid cycle. This pathway utilizes a common plant and fungal metabolite, caffeic acid, as the starting material for luciferin synthesis. The entire process, including the recycling of the oxidized luciferin, is orchestrated by a cluster of four key enzymes.[1][2] The regulation of this pathway is complex, with evidence suggesting control by a temperature-compensated circadian clock and responses to environmental stressors.[1][3]

Fungal this compound Biosynthesis Pathway

The biosynthesis of fungal luciferin, 3-hydroxyhispidin, is a two-step enzymatic conversion from caffeic acid.[2] The cycle is completed by the subsequent action of luciferase and a hydrolase that regenerates the initial substrate.

-

Hispidin Synthesis: The pathway initiates with the conversion of caffeic acid to hispidin, catalyzed by hispidin synthase (HispS) .

-

Hydroxylation to Luciferin: Hispidin is then hydroxylated by hispidin-3-hydroxylase (H3H) , an NAD(P)H-dependent monooxygenase, to produce the fungal luciferin, 3-hydroxyhispidin.[4]

-

Light Emission: The fungal luciferase (Luz) catalyzes the oxidative decarboxylation of 3-hydroxyhispidin in the presence of molecular oxygen, resulting in the emission of green light (around 520-530 nm) and the formation of caffeylpyruvate (oxyluciferin).[2][5]

-

Recycling: Finally, caffeylpyruvate hydrolase (CPH) cleaves caffeylpyruvate to regenerate caffeic acid, thus closing the cycle.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments [frontiersin.org]

- 5. Vibrio fischeri: Laboratory Cultivation, Storage, and Common Phenotypic Assays - PMC [pmc.ncbi.nlm.nih.gov]

L-Luciferin: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-luciferin, the enantiomer of the light-emitting substrate D-luciferin, is a critical molecule in the field of bioluminescence. While it does not produce significant light on its own, its presence and stability are of paramount importance as it acts as a competitive inhibitor of firefly luciferase, potentially impacting the accuracy and reproducibility of bioluminescence assays.[1][2] This technical guide provides an in-depth exploration of the factors influencing this compound stability and its primary degradation pathways. The information presented is intended to equip researchers with the knowledge to better control experimental variables and ensure the integrity of their results.

Factors Affecting this compound Stability

The stability of luciferin, in general, is influenced by several environmental factors. While much of the quantitative data available pertains to D-luciferin, the principles of chemical stability and degradation are largely applicable to the L-isomer due to their identical chemical composition and functional groups. Key factors include:

-

pH: Luciferin is known to be unstable at both low (<6.5) and high (>7.5) pH.[3] At higher pH, it is susceptible to base-catalyzed formation of dehydroluciferin and racemization to the D-isomer.[3][4]

-

Temperature: Elevated temperatures accelerate the degradation of luciferin. For long-term storage, it is recommended to keep luciferin desiccated at -20°C or -80°C.[5]

-

Light: Luciferin is photosensitive and should be protected from light to prevent photodegradation.[5]

-

Oxygen: The presence of oxygen contributes to the oxidative degradation of luciferin. Storing the compound under an inert gas like nitrogen or argon is recommended to prolong its shelf life.[6]

-

Moisture: Luciferin is hygroscopic and should be stored in a desiccated environment to prevent hydrolysis and other moisture-related degradation.[5]

Degradation Pathways of Luciferin

There are three primary pathways through which luciferin can degrade: racemization, oxidation to dehydroluciferin, and enzymatic conversion to oxyluciferin.

Racemization

D-luciferin can undergo racemization to its enantiomer, this compound, over time, especially in solution. This process is significant because this compound is a competitive inhibitor of firefly luciferase, and its accumulation can lead to a decrease in the bioluminescent signal. One study demonstrated that in a D-luciferin solution stored over 21 days, the concentration of this compound increased significantly.[7] It is proposed that inorganic pyrophosphate (PPi) can induce the racemization of enzyme-bound L-luciferyl adenylate.[1]

Oxidation to Dehydroluciferin

In the presence of oxygen, luciferin can be oxidized to dehydroluciferin. This process can be catalyzed by factors such as light and alkaline conditions.[4] Dehydroluciferin is a potent inhibitor of the luciferase enzyme.[6] The formation of dehydroluciferin is a significant degradation pathway that reduces the concentration of active luciferin and inhibits the bioluminescent reaction.

Enzymatic Conversion to Oxyluciferin (Bioluminescent Reaction)

The primary function of D-luciferin is its role as a substrate in the bioluminescent reaction catalyzed by luciferase. This reaction, while producing light, is also a degradation pathway for D-luciferin, converting it to oxyluciferin.[8] The reaction proceeds in two main steps: the adenylation of luciferin with ATP to form luciferyl-AMP, followed by the oxidative decarboxylation of luciferyl-AMP to produce an electronically excited oxyluciferin, which then decays to its ground state, emitting light. While this compound is not a substrate for significant light production, it can be adenylated by luciferase, and this L-luciferyl adenylate can be a point of racemization.[1]

Quantitative Data on Luciferin Stability

While specific kinetic data for this compound degradation is scarce, the following table summarizes available quantitative information, primarily for D-luciferin, which provides a valuable reference for understanding the general stability of the luciferin molecule.

| Parameter | Condition | Value | Reference |

| Racemization of D-luciferin to this compound | D-luciferin solution stored for 21 days | High concentration of this compound observed | [7] |

| Inhibition Constant (Ki) of this compound | Competitive inhibitor of firefly luciferase | 3 - 4 µM | [1] |

| Half-life of this compound light production | At low concentrations of enzyme and this compound | Maximal half-time of 8 minutes | [1] |

| In vitro half-life of luciferase activity | At 37°C | Approximately 3 minutes | [5] |

| In vivo half-life of luciferase | In mammalian cells | 3 hours | [9] |

Experimental Protocols

Assessment of Luciferin Stability by HPLC

A common method to assess the stability of luciferin and quantify its degradation products is High-Performance Liquid Chromatography (HPLC). The following provides a general workflow for such an analysis.

Detailed Methodologies:

-

Sample Preparation:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in various aqueous buffers (e.g., phosphate-buffered saline, Tris-HCl) at different pH values.

-

For thermal stability studies, incubate the solutions at various temperatures (e.g., 25°C, 37°C, 50°C) in a controlled environment.

-

For photostability studies, expose the solutions to a calibrated light source for defined periods. Control samples should be kept in the dark.

-

At predetermined time points, withdraw aliquots and either analyze immediately or store at -80°C until analysis.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A reverse-phase C18 column is typically used for the separation of luciferin and its degradation products.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution profile at a wavelength where both luciferin and its expected degradation products absorb, typically around 330 nm.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound and, if available, its degradation products (e.g., dehydroluciferin) to quantify their amounts in the samples.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to this compound and its degradation products at each time point.

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics (e.g., first-order or second-order) by fitting the data to the appropriate rate equations.

-

Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each experimental condition.

-

In Vitro Luciferase Inhibition Assay

To assess the functional impact of this compound degradation (i.e., its inhibitory effect), a luciferase inhibition assay can be performed.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of firefly luciferase in an appropriate assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with MgSO4, ATP, and DTT).

-

Prepare a stock solution of D-luciferin.

-

Prepare solutions of this compound at various concentrations.

-

-

Assay Procedure:

-

In a luminometer-compatible microplate, add the luciferase solution.

-

Add the this compound solution at different concentrations to the wells.

-

Initiate the reaction by injecting the D-luciferin solution.

-

Measure the light output immediately using a luminometer.

-

-

Data Analysis:

-

Plot the light intensity as a function of the this compound concentration.

-

Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the luciferase activity.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both D-luciferin and this compound and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

-

Conclusion

The stability of this compound is a critical consideration for researchers utilizing bioluminescence assays. Its degradation through racemization and oxidation not only reduces its concentration but also generates potent inhibitors of the luciferase enzyme. By understanding the factors that influence its stability and the pathways through which it degrades, scientists can implement appropriate storage and handling procedures to minimize these effects. The experimental protocols outlined in this guide provide a framework for assessing this compound stability and its impact on luciferase activity, ultimately leading to more reliable and reproducible experimental outcomes in drug discovery and other research applications.

References

- 1. Firefly luciferase can use this compound to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of dehydroluciferin by firefly luciferase: effect of dehydroluciferin, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

L-Luciferin as a Competitive Inhibitor of D-luciferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of L-luciferin's role as an inhibitor of the firefly luciferase-catalyzed reaction with its natural substrate, D-luciferin. While primarily recognized as a competitive inhibitor, some studies suggest a more complex mixed-type inhibition mechanism. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to offer a comprehensive resource for professionals in drug discovery and bioluminescence research.

Introduction

Firefly luciferase, a key enzyme in bioluminescence, catalyzes the ATP-dependent oxidation of D-luciferin to produce light.[1] This highly sensitive reaction is a cornerstone of various biological assays, from ATP quantification to gene expression analysis.[2][3] The stereospecificity of luciferase for D-luciferin is well-established; however, its enantiomer, this compound, is not merely an inactive counterpart.[3][4] this compound acts as an inhibitor of the D-luciferin reaction, a phenomenon of significant interest for assay development and for understanding the enzyme's active site.[1][5] This guide explores the kinetics and mechanism of this inhibition, providing practical information for researchers in the field.

Quantitative Inhibition Data

The inhibitory effect of this compound on firefly luciferase has been quantified in several studies. The reported inhibition constants (Ki) and the nature of the inhibition vary, suggesting that experimental conditions may influence the observed kinetics. A summary of the key quantitative data is presented below.

| Parameter | Value | Inhibition Type | Source |

| Ki | 3 - 4 µM | Competitive | [3][6][7][8] |

| Ki | 0.68 ± 0.14 µM | Mixed-type non-competitive-uncompetitive | [9][10][11] |

| αKi | 0.34 ± 0.16 µM | Mixed-type non-competitive-uncompetitive | [9][10][11] |

| Km for D-luciferin (in the presence of this compound) | 14.4 ± 0.96 µM | - | [9][10] |

Note: The discrepancy in the reported inhibition type (competitive vs. mixed-type) is a critical consideration. Competitive inhibition implies that this compound binds to the same active site as D-luciferin, preventing the substrate from binding.[6][7][8] In contrast, a mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction.[9][11] This may be due to different experimental conditions, such as buffer composition, pH, or the specific luciferase variant used.

Mechanism of Action and Signaling Pathways

The canonical bioluminescence reaction involves the adenylation of D-luciferin by ATP to form luciferyl-AMP, which is then oxidized to produce an excited state of oxyluciferin that emits light upon returning to its ground state.[1][3] this compound interferes with this process by competing with D-luciferin for the active site of the luciferase enzyme.

Interestingly, this compound can also serve as a very inefficient substrate for luciferase, producing a weak and delayed light emission.[6][7][8] The addition of inorganic pyrophosphate (PPi) can stimulate this light production from this compound, possibly by inducing racemization of the enzyme-bound L-luciferyl adenylate to the D-form.[6][7][8]

Below are diagrams illustrating the competitive inhibition mechanism and the proposed pathway for light emission from this compound.

Figure 1: Competitive Inhibition of Luciferase by this compound.

Figure 2: Proposed Pathway for Light Emission from this compound.

Experimental Protocols

A detailed protocol for determining the inhibitory effect of this compound on D-luciferin oxidation by firefly luciferase is provided below. This protocol is a synthesis of methodologies described in the literature.[9][10][12][13]

Materials and Reagents

-

Firefly Luciferase (recombinant)

-

D-Luciferin (potassium or sodium salt)

-

This compound

-

ATP (disodium salt)

-

HEPES buffer (50 mM, pH 7.5)

-

Bovine Serum Albumin (BSA, optional, to stabilize the enzyme)

-

96-well white, opaque microplates

-

Luminometer with injector capabilities

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a concentrated stock of firefly luciferase in HEPES buffer with BSA. Aliquot and store at -80°C.

-

Substrate Stock Solution (D-Luciferin): Prepare a concentrated stock solution of D-luciferin in ATP-free water. Protect from light and store at -20°C.[14]

-

Inhibitor Stock Solution (this compound): Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility). Store protected from light at -20°C.

-

ATP Stock Solution: Prepare a concentrated stock solution of ATP in water and adjust the pH to 7.5. Aliquot and store at -20°C.

-

Assay Buffer: 50 mM HEPES, pH 7.5.

Experimental Workflow for Inhibition Assay

The following diagram outlines the general workflow for a luciferase inhibition assay.

Figure 3: General Workflow for a Luciferase Inhibition Assay.

Detailed Assay Procedure

-

Plate Preparation:

-

In a 96-well white, opaque microplate, add the assay buffer.

-

Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

-

Add varying concentrations of D-luciferin to the wells. It is recommended to test at least five different concentrations of D-luciferin for each concentration of this compound.

-

-

Enzyme Addition:

-

Incubation:

-

Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Luminescence Measurement:

-

Prepare the substrate injection solution containing a fixed, saturating concentration of ATP (e.g., 250 µM) and the desired final concentration of D-luciferin.[9][10]

-

Place the microplate in the luminometer.

-

Program the luminometer to inject the ATP/D-luciferin solution into each well and immediately measure the light output. The integration time should be short (e.g., 1-10 seconds) to capture the initial velocity of the reaction.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the D-luciferin concentration for each this compound concentration.

-

To determine the type of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/velocity vs. 1/[D-luciferin]) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type).

-

Applications and Implications for Drug Development

The inhibitory properties of this compound have several implications for researchers and drug development professionals:

-

Assay Interference: In high-throughput screening (HTS) campaigns that utilize luciferase-based reporter assays, compounds that are structurally similar to this compound may act as inhibitors and lead to false-positive or false-negative results.[15][16] It is crucial to perform counter-screens to identify and eliminate such assay-interfering compounds.

-

Understanding Enzyme-Substrate Interactions: Studying the inhibition by this compound provides valuable insights into the stereospecificity and the structure of the luciferase active site. This knowledge can aid in the design of novel luciferase substrates and inhibitors with specific properties.

-

Development of Novel Assays: The unique properties of this compound, including its weak light emission and stimulation by PPi, could potentially be exploited to develop novel types of bioluminescent assays.[6][7][8]

Conclusion

This compound is a well-documented inhibitor of firefly luciferase, though the precise mechanism of inhibition may be more complex than simple competition and warrants further investigation under standardized conditions. For researchers utilizing luciferase-based assays, an awareness of the potential for inhibition by this compound and structurally related compounds is essential for robust and reliable data interpretation. The protocols and data presented in this guide provide a solid foundation for studying this compound's inhibitory effects and for the development of improved bioluminescent tools and assays.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. promega.com [promega.com]

- 3. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereo-specificity and firefly bioluminescence, a comparison of natural and synthetic luciferins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Firefly luciferase can use this compound to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Firefly luciferase can use this compound to produce light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

L-Luciferin Based In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-Luciferin-based assay is a cornerstone of molecular biology and drug discovery, offering a highly sensitive and quantitative method for measuring various biological activities.[1][2] The assay is predicated on the bioluminescent reaction catalyzed by the enzyme firefly luciferase.[3] In this reaction, luciferase oxidizes the substrate this compound in the presence of adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2).[4][5] This process results in the formation of an electronically excited oxyluciferin molecule, which, upon returning to its ground state, emits a photon of light.[3][5] The intensity of the emitted light is directly proportional to the concentration of the limiting substrate, which can be either luciferase (in reporter gene assays) or ATP (in cell viability assays).[6][7]

This technology's versatility allows for broad applications, including the study of gene expression, analysis of signal transduction pathways, high-throughput drug screening, and assessment of cell viability and cytotoxicity.[2][6] For enhanced accuracy, dual-reporter systems, such as the Dual-Luciferase® Reporter (DLR) Assay, are often employed. These systems use a second, distinct luciferase (like Renilla luciferase) as an internal control to normalize for variations in transfection efficiency or cell number, thereby increasing data reliability.[8][9]

Principle of the Luciferase Reaction

The enzymatic reaction that produces light occurs in two main steps. First, luciferase adenylates D-luciferin using ATP to form a luciferyl adenylate intermediate and pyrophosphate (PPi).[3][5] Next, this intermediate reacts with molecular oxygen, leading to its decarboxylation and the formation of oxyluciferin in an excited state. As it relaxes to the ground state, it releases energy in the form of light.[5]

Caption: Biochemical pathway of the firefly luciferase reaction.

Application 1: Reporter Gene Assay for Promoter Activity Analysis

Reporter gene assays are used to investigate the regulation of a gene's expression.[10] By cloning a promoter or other regulatory DNA element upstream of the luciferase coding sequence, the resulting light output becomes a direct proxy for the element's transcriptional activity.[1][11]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. opentrons.com [opentrons.com]

- 3. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]

- 5. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 6. stemcell.com [stemcell.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

Application Notes and Protocols for L-Luciferin in In Vivo Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of in vivo bioluminescence imaging (BLI), D-luciferin is the archetypal substrate for firefly luciferase (FLuc), prized for its efficient light emission that enables sensitive tracking of biological processes.[1] Its stereoisomer, L-luciferin, presents a more complex and nuanced role. While not a primary choice for generating strong bioluminescent signals, understanding the interactions of this compound with firefly luciferase is critical for researchers employing D-luciferin, as the presence of this compound as an impurity can significantly impact experimental outcomes. Furthermore, its unique properties as a competitive inhibitor and a weak substrate open avenues for specialized research applications.[2][3]

This document provides detailed application notes and protocols concerning the use and implications of this compound in in vivo bioluminescence imaging, with a focus on its chemical properties, its role as a competitive inhibitor, and its potential, albeit limited, capacity as a light-emitting substrate.

Chemical Properties and Stereospecificity

Firefly luciferase exhibits a high degree of stereospecificity, preferentially catalyzing the oxidation of D-luciferin to produce light.[4] The D- and L-isomers of luciferin are enantiomers, mirror images of each other, and this structural difference dictates their interaction with the enzyme's active site. While D-luciferin binds productively to elicit a strong bioluminescent signal, this compound also binds to the active site but with different consequences.[4][5]

This compound as a Competitive Inhibitor

This compound acts as a competitive inhibitor of firefly luciferase.[2][3] This means that this compound binds to the same active site as D-luciferin, thereby competing with the D-isomer for enzymatic binding. The presence of this compound can therefore reduce the rate of the D-luciferin-dependent light-producing reaction, leading to a decrease in the observed bioluminescent signal. This is a critical consideration, as commercial preparations of D-luciferin can contain this compound as an impurity, which can lead to underestimation of the true bioluminescent signal in an experiment.

This compound as a Substrate

Intriguingly, this compound is not merely an inhibitor; it can also serve as a substrate for firefly luciferase, albeit a much less efficient one.[2][3] The light production from the this compound-luciferase reaction is significantly weaker and follows different kinetics compared to the reaction with D-luciferin. The light emission from this compound catalysis increases slowly, reaching a stable plateau over a longer period.[3] At low concentrations, the maximal light output from this compound is approximately half of that observed with corresponding concentrations of D-luciferin.[3]

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of D-luciferin and this compound with firefly luciferase. This data is essential for understanding the relative efficiencies and inhibitory potential of the two isomers.

| Parameter | D-Luciferin | This compound | Reference |

| Role | Primary Substrate | Competitive Inhibitor & Weak Substrate | [2][3] |

| Michaelis Constant (Km) | 14.4 ± 0.96 µM | 0.68 ± 0.14 µM (as substrate) | [6] |

| Inhibition Constant (Ki) | - | 3-4 µM (as inhibitor) | [3] |

| Relative Light Output | High | Low (approx. 50% of D-luciferin at low concentrations) | [3] |

| Emission Wavelength | ~560 nm (yellow-green), red-shifted in vivo | Not extensively characterized in vivo, likely similar to D-luciferin | [4][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of the firefly luciferase reaction and a general experimental workflow for in vivo bioluminescence imaging.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo bioluminescence imaging studies. Given that this compound is not a standard substrate for generating strong signals, a specific protocol for its use is presented as an investigational approach, adapted from the standard D-luciferin protocol.

Protocol 1: Standard In Vivo Bioluminescence Imaging with D-Luciferin

This protocol is for routine in vivo imaging using the standard substrate, D-luciferin.

Materials:

-

D-Luciferin potassium or sodium salt

-

Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

-

Sterile 0.2 µm syringe filters

-

Animal model expressing firefly luciferase

-

Anesthetic (e.g., isoflurane)

-

Bioluminescence imaging system

Procedure:

-

Preparation of D-Luciferin Stock Solution:

-

Prepare a 15 mg/mL stock solution of D-luciferin in sterile DPBS.[8][9] This is a commonly used concentration.

-

Ensure the D-luciferin is fully dissolved by gentle inversion.

-

Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile tube.[8][9]

-

It is highly recommended to prepare the solution fresh for each experiment to avoid degradation.[9]

-

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane or another appropriate anesthetic.[10] Monitor the animal's vital signs throughout the procedure.

-

-

D-Luciferin Administration:

-

The standard dose of D-luciferin is 150 mg/kg body weight.[8][9]

-

Calculate the injection volume based on the animal's weight and the stock solution concentration (e.g., for a 20g mouse, inject 200 µL of a 15 mg/mL solution).[7]

-

The most common route of administration is intraperitoneal (IP) injection.[8][10] Intravenous (IV) injection can also be used and results in a more rapid peak signal.[7]

-

-

Image Acquisition:

-

Place the anesthetized animal in the imaging chamber of the bioluminescence imaging system.

-

The optimal time for imaging after D-luciferin administration depends on the injection route and the animal model. A kinetic study (imaging at multiple time points post-injection) is recommended to determine the peak signal time for each specific experimental setup.[7][10]

-

Typically, for IP injections, peak signal is observed between 10-20 minutes post-injection.[7] For IV injections, the peak is much earlier, around 2-5 minutes.[7]

-

Acquire images using the imaging system's software. Exposure times will vary depending on the signal intensity.

-

-

Data Analysis:

-

Quantify the bioluminescent signal in regions of interest (ROIs) using the analysis software.

-

Data is typically expressed as photon flux (photons/second/cm²/steradian).

-

Protocol 2: Investigational In Vivo Imaging and Inhibition Studies with this compound

This protocol is designed for investigating the effects of this compound in vivo, either as a weak substrate or as a competitive inhibitor of the D-luciferin signal.

Materials:

-

This compound

-

D-Luciferin (for inhibition studies)

-

All other materials as listed in Protocol 1

Part A: Imaging with this compound as the Sole Substrate